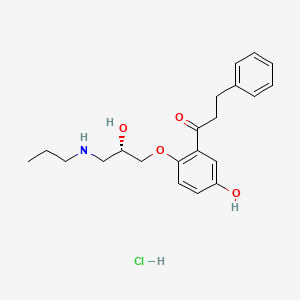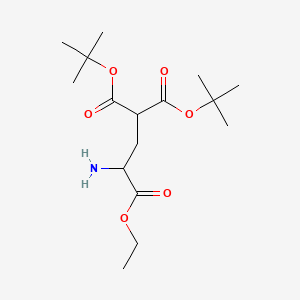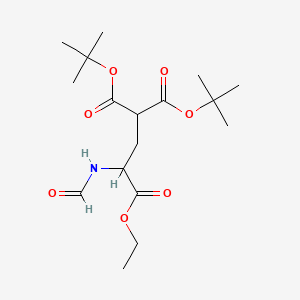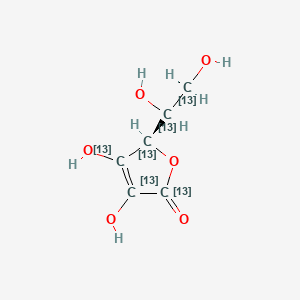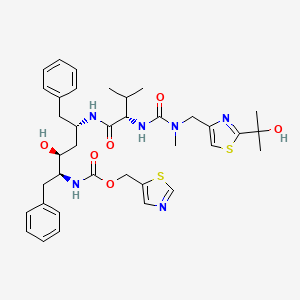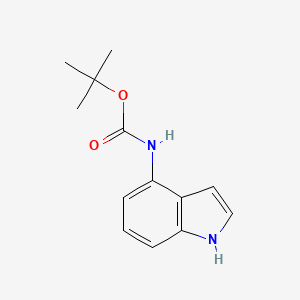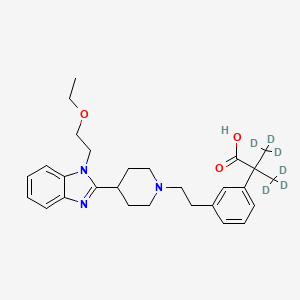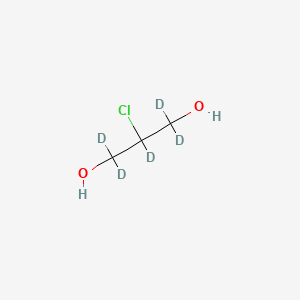
2-Chlor-1,3-Propandiol-d5 (Hauptbestandteil)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,3-propanediol-d5 (Major) is a deuterium-labeled compound, specifically a stable isotope-labeled version of 2-Chloro-1,3-propanediol. It is used primarily in scientific research as a tracer for quantitation during drug development processes. The compound has a molecular formula of C3H2D5ClO2 and a molecular weight of 115.57 g/mol .
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,3-propanediol-d5 is widely used in various scientific research fields, including:
Chemistry: As a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: In metabolic studies to trace the incorporation and transformation of deuterated compounds.
Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: In the development of new materials and chemicals with specific isotopic compositions
Wirkmechanismus
Target of Action
It is a deuterated labeled 2-chloro-1,3-propanediol , which suggests that it may share similar targets with its non-deuterated counterpart.
Mode of Action
As a deuterated compound, it is primarily used as a tracer in drug development processes . Deuterium substitution has attracted attention because it can potentially affect the pharmacokinetics and metabolic spectrum of a drug .
Pharmacokinetics
The impact of deuterium substitution on the pharmacokinetics of pharmaceuticals has been studied . Deuterium substitution can potentially affect the pharmacokinetics and metabolic spectrum of a drug .
Result of Action
As a deuterated compound, it is primarily used as a tracer in drug development processes .
Biochemische Analyse
Biochemical Properties
It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, primarily as quantitative tracers in the drug development process .
Cellular Effects
It is known that deuterium substitution can potentially influence the pharmacokinetics and metabolic spectrum of a drug .
Molecular Mechanism
Deuterium substitution can potentially influence the pharmacokinetics and metabolic spectrum of a drug .
Temporal Effects in Laboratory Settings
It is known that deuterium substitution can potentially influence the pharmacokinetics and metabolic spectrum of a drug .
Dosage Effects in Animal Models
It is known that deuterium substitution can potentially influence the pharmacokinetics and metabolic spectrum of a drug .
Metabolic Pathways
It is known that deuterium substitution can potentially influence the pharmacokinetics and metabolic spectrum of a drug .
Transport and Distribution
It is known that deuterium substitution can potentially influence the pharmacokinetics and metabolic spectrum of a drug .
Subcellular Localization
It is known that deuterium substitution can potentially influence the pharmacokinetics and metabolic spectrum of a drug .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-propanediol-d5 involves the deuteration of 2-Chloro-1,3-propanediol. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of 2-Chloro-1,3-propanediol-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and maintain the purity and stability of the product. The production is carried out under stringent quality control measures to ensure the consistency and reliability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1,3-propanediol-d5 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form deuterated alcohols
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
Substitution Reactions: Deuterated derivatives with different functional groups.
Oxidation Reactions: Deuterated carbonyl compounds.
Reduction Reactions: Deuterated alcohols
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1,3-propanediol: The non-deuterated version of the compound.
3-Chloro-1,2-propanediol: An isomer with different chemical properties.
3-Chloro-1,2-propanediol-d5: Another deuterated isomer used in similar research applications
Uniqueness
2-Chloro-1,3-propanediol-d5 is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and quantitation studies. The presence of deuterium atoms enhances the compound’s stability and allows for more precise tracking in metabolic and pharmacokinetic studies .
Eigenschaften
IUPAC Name |
2-chloro-1,1,2,3,3-pentadeuteriopropane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2/c4-3(1-5)2-6/h3,5-6H,1-2H2/i1D2,2D2,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPJJAAKPQKWTM-UXXIZXEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565350.png)
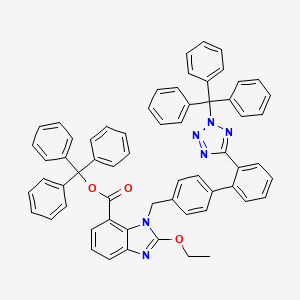
![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)
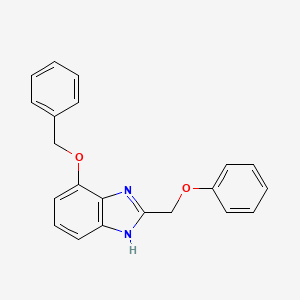
![10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester](/img/structure/B565357.png)
